IL-17 plays a crucial role in promoting inflammation. Vidofludimus works by inhibiting the activity of JAK kinases, which are enzymes involved in the signaling pathway that leads to IL-17 production by immune cells. By blocking this pathway, Vidofludimus aims to reduce inflammation in the gut, a hallmark of UC [].
Several scientific studies have investigated the efficacy of Vidofludimus in UC patients.
Vidofludimus is a novel small molecule that functions as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo synthesis of pyrimidines. Its chemical structure is identified as 2-({3-fluoro-3'-methoxy-[1,1'-biphenyl]-4-yl}carbamoyl)cyclopent-1-ene-1-carboxylic acid, with the molecular formula and a molecular weight of approximately 355.36 g/mol . Vidofludimus is under investigation for various autoimmune diseases, including multiple sclerosis and systemic lupus erythematosus, due to its immunomodulatory properties .
The primary reaction involving Vidofludimus is its inhibition of DHODH, which catalyzes the conversion of dihydroorotate to orotate in the pyrimidine biosynthesis pathway. This inhibition leads to a decrease in the proliferation of activated T-cells and B-cells, which are pivotal in autoimmune responses . The inhibition mechanism has been demonstrated through in vitro studies showing concentration-dependent effects on lymphocyte proliferation and cytokine production .
Vidofludimus exhibits significant biological activity by modulating immune responses. It has been shown to reduce the secretion of interleukin-17 and inhibit activation pathways involving signal transducer and activator of transcription 3 (STAT3) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . In animal models, Vidofludimus has demonstrated efficacy in reducing symptoms associated with autoimmune conditions, such as lupus nephritis and colitis .
Specific details on the synthetic route may vary based on research findings and optimization studies .
Vidofludimus is primarily being investigated for its potential applications in:
Vidofludimus has been studied for its interactions with various biological targets. Notably, it interacts with key amino acids in DHODH, leading to significant inhibition of enzyme activity. Additionally, it has shown synergistic effects when combined with other therapeutic agents, such as meropenem against specific bacterial strains . Understanding these interactions is crucial for optimizing its therapeutic applications and minimizing potential side effects.
Several compounds share structural or functional similarities with Vidofludimus, particularly those that inhibit DHODH or modulate immune responses:
Vidofludimus stands out due to its higher potency against DHODH compared to teriflunomide and its unique dual action in reducing pro-inflammatory cytokines while inhibiting T-cell proliferation .
Irritant;Health Hazard